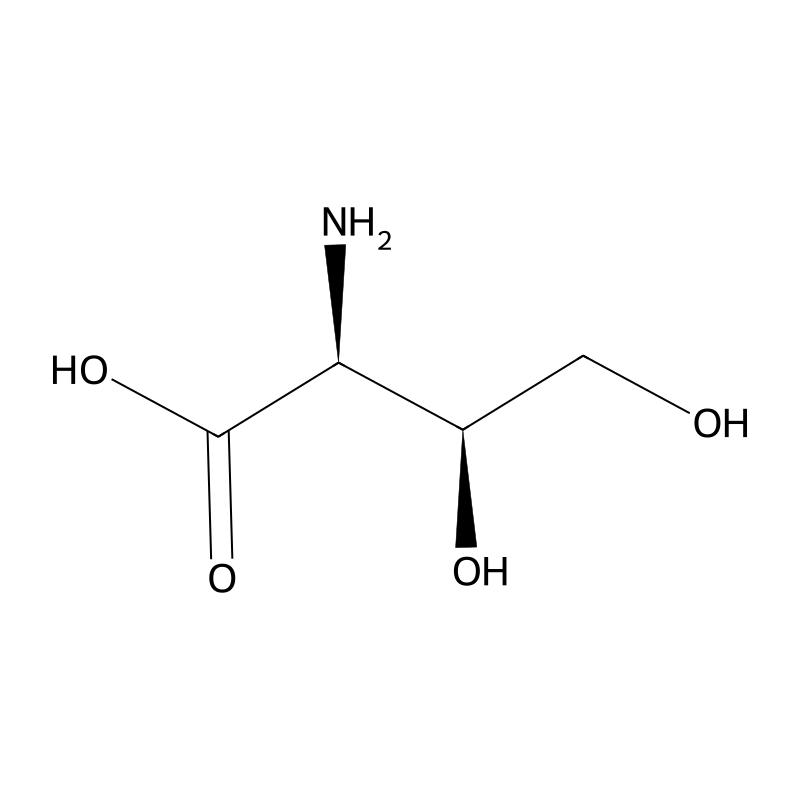

4-Hydroxy-L-threonine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

4-Hydroxy-L-threonine (CAS 21768-45-6) is a specialized, non-proteinogenic amino acid characterized by a hydroxyl group at the 4-position of the L-threonine backbone. In industrial biomanufacturing and advanced metabolic engineering, it serves as a committed, high-efficiency precursor for the biosynthesis of pyridoxal 5'-phosphate (Vitamin B6). Unlike standard proteinogenic amino acids, its specific dihydroxy-amino structure allows it to bypass rate-limiting upstream enzymatic hydroxylations in both microbial fermentation and in vitro biocatalytic cascades, making it a critical procurement target for scaling up high-value cofactor production [1].

Attempting to substitute 4-hydroxy-L-threonine with standard L-threonine or L-allo-threonine in biosynthetic workflows severely bottlenecks production yields. Standard L-threonine lacks the crucial C4-hydroxyl group required for direct phosphorylation by homoserine kinase (ThrB) and subsequent condensation with 1-deoxy-D-xylulose 5-phosphate during pyridoxine synthesis. Relying on endogenous microbial conversion of generic L-threonine to 4-hydroxy-L-threonine involves sluggish enzymes with high Michaelis constants (Km) and low turnover numbers, leading to profound metabolic flux limitations and drastically reduced titers of target bioproducts [1].

Direct Precursor Supplementation for Pyridoxine (Vitamin B6) Biomanufacturing

In engineered Bacillus subtilis strains designed for Pyridoxine (PN) biosynthesis, relying on endogenous L-threonine metabolic flux significantly limits production due to rate-limiting upstream conversion steps. Direct supplementation of the fermentation medium with 4-hydroxy-L-threonine (alongside deoxyxylulose) bypasses these bottlenecks, resulting in a substantial 3.8-fold increase in the final titer of Vitamin B6[1].

| Evidence Dimension | Pyridoxine (Vitamin B6) production titer in engineered B. subtilis |

| Target Compound Data | 54 mg/L PN (with 4-hydroxy-L-threonine supplementation) |

| Comparator Or Baseline | 14 mg/L PN (baseline endogenous L-threonine flux) |

| Quantified Difference | 3.8-fold increase in target product titer |

| Conditions | Heterologous DXP-dependent pathway expression in B. subtilis fermentation |

Procuring and supplementing 4-hydroxy-L-threonine directly overcomes the kinetic limitations of endogenous hydroxylases, making it essential for scaling up industrial Vitamin B6 production.

Obligate Substrate Specificity for Homoserine Kinase (ThrB) in PLP Synthesis

The biosynthesis of pyridoxal 5'-phosphate (PLP) requires the phosphorylation of a specific precursor before ring closure. Homoserine kinase (ThrB) specifically phosphorylates 4-hydroxy-L-threonine to 4-phospho-hydroxy-L-threonine. Standard L-threonine cannot undergo this specific C4-phosphorylation and instead acts as a competitive inhibitor of ThrB, meaning that generic L-threonine not only fails to serve as a precursor but actively suppresses the required kinase activity when present in high concentrations [1].

| Evidence Dimension | Substrate viability for ThrB-mediated C4-phosphorylation |

| Target Compound Data | 4-Hydroxy-L-threonine is successfully phosphorylated to the obligate PLP intermediate |

| Comparator Or Baseline | L-threonine cannot be phosphorylated at C4 and competitively inhibits ThrB |

| Quantified Difference | Absolute functional divergence (obligate substrate vs. competitive inhibitor) |

| Conditions | In vitro and in vivo (E. coli) homoserine kinase assays |

Buyers engineering PLP salvage pathways or conducting in vitro biocatalysis must use the exact 4-hydroxy-L-threonine substrate, as standard L-threonine will inhibit the critical phosphorylation step.

Growth Rescue and Auxotrophic Selection in pdxB-Deficient Strains

In microbial strains lacking the essential pdxB gene (erythronate 4-phosphate dehydrogenase), de novo Vitamin B6 synthesis is completely abolished. Supplementation with 4-hydroxy-L-threonine fully rescues this pathway by providing the exact downstream intermediate required for ThrB phosphorylation, whereas standard L-threonine provides no such rescue and instead exacerbates the deficiency by inhibiting the rescue pathway at concentrations above 0.1 mM [1].

| Evidence Dimension | Growth rescue of pdxB-deficient E. coli strains |

| Target Compound Data | 3.5 µM 4-hydroxy-L-threonine successfully restores PLP synthesis and normal growth |

| Comparator Or Baseline | >0.1 mM L-threonine fails to restore growth and competitively inhibits the rescue pathway |

| Quantified Difference | Complete viability restoration at low micromolar concentrations vs. pathway inhibition at millimolar concentrations |

| Conditions | Minimal glucose medium (MMG) cultivation of E. coli pdxB mutants |

Confirms 4-hydroxy-L-threonine as an obligate, highly potent metabolic intermediate for PLP salvage pathways, essential for engineered auxotrophic selection systems.

Industrial Fermentation of Vitamin B6 (Pyridoxine)

Directly downstream of its proven ability to increase production titers by 3.8-fold, 4-hydroxy-L-threonine is the highly effective precursor additive for microbial fermentation workflows utilizing engineered Bacillus subtilis or Escherichia coli. It bypasses the sluggish endogenous DXP-dependent pathway enzymes, maximizing carbon flux toward the final PLP/PN product [1].

Auxotrophic Selection and Metabolic Engineering

Because 4-hydroxy-L-threonine can rescue pdxB-deficient strains at low micromolar concentrations, it is an ideal highly specific supplement for maintaining auxotrophic E. coli strains. This allows researchers to tightly control PLP availability and engineer novel salvage pathways without interference from standard amino acid metabolism [2].

Biocatalytic Synthesis of Polyhydroxylated Compounds

As the native physiological product of low-specificity L-threonine aldolase (LtaE), this compound serves as a critical benchmark substrate for in vitro enzymatic cascades. It enables the evaluation of engineered aldolases designed for the stereoselective synthesis of complex carbohydrate-related compounds and non-canonical amino acids [2].

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4